Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate
Description
Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate is a synthetic quinazoline-derived compound characterized by a methyl benzoate core linked to a 6-chloro-4-phenylquinazoline moiety via an amino group. Quinazoline derivatives are widely studied for their biological activities, particularly in medicinal chemistry, where they often serve as kinase inhibitors or antitumor agents . The presence of the chloro substituent at position 6 and the phenyl group at position 4 on the quinazoline ring suggests enhanced electronic and steric properties, which may influence binding affinity and selectivity compared to analogs. The methyl ester group at the benzoate position may modulate solubility and metabolic stability relative to ethyl or other ester derivatives .
Properties
IUPAC Name |
methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJTNHGMZMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with acetic anhydride to form benzoxazinones, followed by reaction with aromatic amines.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling with Benzoate Ester: The final step involves coupling the chlorinated quinazoline derivative with methyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The chlorine atom in the quinazoline core can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Scientific Research Applications
Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity.
Comparison with Similar Compounds
Table 1: Structural Comparison with Quinazoline/Pyridazine Analogs
Functional Comparison with Sulfonylurea and Triazine-Based Pesticides
Methyl benzoate derivatives are also prevalent in agrochemicals, particularly sulfonylurea herbicides (Table 2). While structurally distinct, these compounds highlight the versatility of benzoate esters:
- Heterocyclic Systems: The target compound’s quinazoline contrasts with triazine (e.g., metsulfuron-methyl) or pyrimidine (e.g., pyriminobac-methyl) cores in pesticides.
- Functional Groups: Sulfonylurea linkages (e.g., ethametsulfuron-methyl) enable ALS binding, absent in the target compound. The amino-quinazoline linkage may instead facilitate protein kinase interactions .
Table 2: Comparison with Pesticide Methyl Benzoates
Biological Activity
Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its chemical properties, synthesis, biological mechanisms, and research findings related to its activity against various diseases, especially cancer.
- Molecular Formula : C22H16ClN3O2
- Molecular Weight : 389.84 g/mol
- CAS Number : 330202-19-2
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of a chloro group and a benzoate moiety enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : This is achieved through the condensation of anthranilic acid derivatives with acetic anhydride.
- Chlorination : The quinazoline derivative is chlorinated using reagents such as thionyl chloride.
- Coupling Reaction : The final step involves coupling the chlorinated quinazoline with methyl 4-aminobenzoate to yield the desired product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Cell Proliferation : The quinazoline structure is known to inhibit various kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has shown promising cytotoxic effects against various human cancer cell lines including colon (HT-29) and breast (MCF-7) cancer cells. For instance, in vitro assays revealed significant growth inhibition with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- In Vivo Efficacy : In xenograft models, the compound demonstrated effective tumor suppression at doses ranging from 100 to 400 mg/kg, indicating its potential as an effective therapeutic agent against solid tumors .
Antimicrobial Activity
Although less studied, initial reports suggest that this compound may possess antimicrobial properties. Further research is necessary to confirm these effects and elucidate the underlying mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HT-29 (Colon Cancer) | 21.3 ± 4.1 | |
| Anticancer | MCF-7 (Breast Cancer) | 5.85 | |
| Antimicrobial | TBD | TBD | Preliminary Findings |
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- A study conducted on a series of quinazoline derivatives, including this compound, showed that compounds with similar structures exhibited significant cytotoxicity against a panel of human cancer cell lines. The findings suggested that modifications to the quinazoline core could enhance anticancer activity .
- Research on Mechanisms :
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate in academic research?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Prepare 6-chloro-4-phenylquinazolin-2-amine via nucleophilic substitution of 4-chloroquinazoline with aniline derivatives under basic conditions (e.g., Hunig’s base in DMF) .
- Step 2 : Couple the quinazoline intermediate with methyl 4-aminobenzoate using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct amidation. Microwave-assisted reactions (150°C, 1 hour) improve yields .
- Critical Parameters : Solvent choice (DMF or THF), stoichiometric control of amines, and purification via silica chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and confirm amide/ester carbonyl signals (δ 165–170 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error.
- HPLC-PDA : Assess purity (>95%) using acetonitrile/water gradients with 0.025–0.05% trifluoroacetic acid .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Q. What are the primary biological targets investigated for this compound?
- Methodological Answer :
- Kinase Inhibition : Screen against CLK1, DYRK1A, and CDC2-like kinases using fluorescence polarization assays. IC50 values are determined via dose-response curves (1 nM–10 µM) .
- Anticancer Activity : Test in HCT-116 or MCF-7 cell lines using MTT assays. Compare results with structurally similar benzothiazole derivatives to infer mechanism .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for quinazoline-based compounds?
- Methodological Answer :
- Standardize Assays : Use uniform enzyme sources (e.g., recombinant kinases) and cell lines to minimize variability .
- Orthogonal Validation : Confirm target engagement via thermal shift assays or CRISPR-Cas9 knockout models.
- Batch Analysis : Ensure compound purity (>99%) via LC-MS and quantify degradation products (e.g., ester hydrolysis) under physiological conditions .
Q. What strategies are employed to study the structure-activity relationship (SAR) of the chloro and phenyl substituents?
- Methodological Answer :
- Substituent Variation : Replace chlorine with bromine or fluorine to assess electronic effects. Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to modulate hydrophobicity .
- Molecular Docking : Predict binding interactions with kinase ATP pockets (e.g., using AutoDock Vina). Compare with analogs like 6-methoxy-N-(4-methoxyphenyl)benzothiazol-2-amine to identify critical residues .
- Pharmacophore Mapping : Overlay active/inactive analogs to define essential functional groups (e.g., quinazoline N1 and benzoate ester) .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Hydrolyze the methyl ester to a carboxylic acid (in vitro using esterases) or formulate with cyclodextrins .
- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation. Co-administer with inhibitors like ketoconazole .
- Tissue Distribution : Use radiolabeled (¹⁴C) compound or LC-MS/MS to quantify biodistribution in rodent models .
Q. What experimental designs are critical for evaluating enzyme inhibition kinetics?
- Methodological Answer :
- Pre-incubation Time : Determine time-dependent inhibition by varying pre-incubation periods (0–60 minutes) with the enzyme .
- Substrate Competition : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Off-Target Screening : Test against kinase panels (e.g., Reaction Biology’s KinaseProfiler™) to assess selectivity .
Data Analysis & Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., amine coupling).
- Parameter Optimization : Systematically vary temperature (RT vs. microwave), solvent (DMF vs. DMSO), and catalyst loading (0.1–5 mol% Pd) .
- Purification Troubleshooting : Switch from silica to reverse-phase HPLC for polar byproducts .
Q. What analytical approaches validate target-specific mechanisms in cellular models?
- Methodological Answer :
- RNA Sequencing : Compare gene expression profiles (treated vs. untreated cells) to identify downstream pathways .
- Western Blotting : Quantify phosphorylation levels of kinase substrates (e.g., SR proteins for CLK1 inhibition) .
- Rescue Experiments : Overexpress the target kinase in cells to reverse antiproliferative effects .
Comparative Studies
Q. How does this compound compare to benzothiazole or triazine analogs in biological activity?
- Methodological Answer :
- Activity Comparison : Test analogs (e.g., 6-methoxy-N-(4-methoxyphenyl)benzothiazol-2-amine) in parallel assays. Note differences in IC50 values to infer structural advantages .
- Computational Analysis : Calculate logP and polar surface area to correlate with membrane permeability .
- Toxicity Profiling : Assess hepatic/renal toxicity in zebrafish models vs. mammalian cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
